D-Homoalanine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

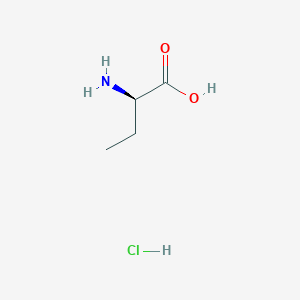

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Labeling and Probing:a Second Major Approach Involves Metabolic Labeling, Where an Analog of a Natural Metabolite is Supplied to a Cell and Incorporated into Biomolecules Through the Cell S Own Metabolic Pathways. D Amino Acid Analogs Have Been Particularly Effective for Studying the Dynamics of the Bacterial Cell Wall, Which is Made of Peptidoglycan—a Polymer of Sugars and Amino Acids, Including D Alanine.acs.orgwikipedia.orgsigmaaldrich.com

Bacteria can incorporate various unnatural D-amino acids into their peptidoglycan via the activity of transpeptidases. researchgate.net Researchers have synthesized D-alanine analogs carrying bioorthogonal functional groups, such as azides or alkynes. acs.org These analogs, and potentially D-Homoalanine derivatives, can be fed to bacteria, where they are incorporated into the cell wall. acs.org The azide (B81097) or alkyne "handle" can then be covalently attached to a reporter molecule, such as a fluorophore, using highly specific click chemistry reactions. acs.orgbaseclick.eu This strategy allows for the precise visualization of cell wall synthesis and remodeling during processes like cell growth, division, and antibiotic response. acs.org

Table 3: Methodologies for D-Amino Acid Incorporation

| Methodology | Principle | Key Components | Application Example | Source(s) |

|---|---|---|---|---|

| Site-Specific Incorporation | Genetic code expansion using an orthogonal translation system to insert an ncAA at a specific codon. | Engineered aminoacyl-tRNA synthetase (aaRS), engineered tRNA, reassigned codon (e.g., UAG). | Creating proteins with novel catalytic or binding properties by placing D-Homoalanine at a key position. | nih.govnih.govgoogle.comrsc.org |

| Metabolic Labeling | Supplying cells with a D-amino acid analog that is incorporated into a target biomolecule by native cellular machinery. | D-amino acid analog with a bioorthogonal handle (e.g., azide, alkyne). | Using an azide-modified D-Homoalanine to probe peptidoglycan synthesis in bacteria via click chemistry. | acs.orgresearchgate.netbaseclick.eu |

| Residue-Specific Incorporation | Global replacement of a canonical amino acid with an analog, incorporating it at all positions for that codon. | An amino acid analog that is accepted by an endogenous aaRS/tRNA pair. | Enhancing the overall stability of a protein by globally substituting an amino acid with a D-analog. | rsc.org |

Chemical Reactivity and Derivatization Strategies for D Homoalanine Hydrochloride

Amino Group Functionalization and Protecting Group Chemistry

The primary amino group of D-Homoalanine is a key site for chemical modification, enabling the introduction of various functionalities and the formation of peptide bonds. Control over its reactivity is paramount and is typically achieved through the use of protecting groups.

N-Protection Strategies and Their Cleavage

Protecting the nitrogen of the amino group is a critical first step in many synthetic routes involving D-Homoalanine to prevent unwanted side reactions. libretexts.org The choice of the protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal. Common N-protecting groups include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net

The Boc group is typically introduced by reacting D-Homoalanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. researchgate.net This protecting group is stable to a wide range of nucleophiles and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.netthermofisher.com

The Fmoc group is installed by treating D-Homoalanine with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester. ub.edu A key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), allowing for orthogonal protection strategies in peptide synthesis where acid-labile side-chain protecting groups are also employed. ub.eduresearchgate.net

Table 1: Common N-Protecting Groups for D-Homoalanine and Their Cleavage Conditions

| Protecting Group | Reagent for Introduction | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

Amine Alkylation and Acylation Reactions

Once appropriately protected, the deprotected primary amine of a D-Homoalanine derivative can undergo various functionalization reactions.

N-Alkylation , the introduction of an alkyl group onto the nitrogen atom, can be achieved by reacting the amine with an alkyl halide. wikipedia.org However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products. wikipedia.org For the synthesis of secondary amines, reductive amination is often a more effective method.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. reb.rw This reaction is fundamental to peptide bond formation, where the amino group of one amino acid derivative attacks the activated carboxyl group of another. libretexts.org Various coupling reagents can be employed to facilitate this process. bachem.com

Carboxyl Group Transformations and Esterification

The carboxylic acid moiety of D-Homoalanine is another versatile handle for derivatization, enabling the formation of esters and amides, as well as reduction to other functional groups.

Ester and Amide Formation for Peptide Coupling

The carboxyl group of D-Homoalanine must be activated to facilitate the formation of an amide (peptide) bond with the amino group of another amino acid. mdpi.com This activation is typically achieved using coupling reagents.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com Other phosphonium-based reagents such as Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP®) are also widely used for their efficiency. bachem.com

The carboxyl group can also be converted to an ester , which can serve as a protecting group or as an activated intermediate for subsequent reactions. cymitquimica.com For example, methyl or ethyl esters can be formed by reaction with the corresponding alcohol under acidic conditions. cymitquimica.com These esters can be hydrolyzed back to the carboxylic acid under basic conditions.

Reduction to Alcohol and Subsequent Oxidations

The carboxylic acid group of D-Homoalanine can be reduced to a primary alcohol. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are typically required for this transformation. libretexts.orgorganic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. libretexts.org

The resulting primary alcohol, D-homoalaninol, can then be subjected to oxidation reactions to yield the corresponding aldehyde or, under stronger conditions, back to the carboxylic acid. nih.gov Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.

Side-Chain Modifications for Enhanced Functionality

While the ethyl side-chain of D-Homoalanine is relatively unreactive, strategies exist to introduce functionality. One approach involves starting with a precursor that already contains a modifiable group. For instance, the synthesis of 4-azido-D-homoalanine provides a derivative with a "clickable" azide (B81097) group on the side chain. sigmaaldrich.comsigmaaldrich.com This allows for the attachment of various molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Furthermore, the development of polypeptides with modified side-chains has become an important area of research. acs.org While direct modification of the ethyl group of D-homoalanine is challenging, the incorporation of D-homoalanine derivatives with pre-functionalized side chains into peptides allows for the creation of polymers with novel properties. acs.org The study of amino acid side chains is crucial for understanding and designing molecules with specific biological or catalytic activities. nih.gov

Table 2: Summary of Derivatization Strategies for D-Homoalanine Hydrochloride

| Functional Group | Reaction Type | Reagents/Conditions | Product |

| Amino Group | N-Protection | (Boc)₂O / base | N-Boc-D-Homoalanine |

| N-Protection | Fmoc-OSu / base | N-Fmoc-D-Homoalanine | |

| N-Alkylation | Alkyl halide | N-Alkyl-D-Homoalanine | |

| N-Acylation | Acyl chloride, anhydride | N-Acyl-D-Homoalanine | |

| Carboxyl Group | Esterification | Alcohol / H⁺ | D-Homoalanine ester |

| Amide Formation | Amine, coupling reagent (e.g., DCC, PyBOP®) | D-Homoalanine amide | |

| Reduction | LiAlH₄ or B₂H₆ | D-Homoalaninol | |

| Side-Chain | Functionalization | Synthesis from functionalized precursor (e.g., 4-azido derivative) | Modified D-Homoalanine |

Introduction of Azido (B1232118) Moieties for Click Chemistry

The introduction of an azido (-N₃) group into D-homoalanine creates a powerful chemical handle for bioorthogonal chemistry. The resulting compound, 4-Azido-D-homoalanine hydrochloride, is a key reagent for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. sigmaaldrich.comsigmaaldrich.com The primary application involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage. acs.org

These click reactions are widely used for metabolic labeling. nih.gov For instance, 4-Azido-D-homoalanine can be supplied to cells and incorporated into proteins or bacterial cell walls, effectively tagging these structures with azide groups. sigmaaldrich.comnih.gov These tagged biomolecules can then be visualized or isolated by reacting them with a reporter molecule containing a terminal alkyne, such as a fluorophore or a biotin (B1667282) tag. baseclick.eunih.gov

Several synthetic methods exist for introducing an azido moiety into an amino acid precursor, such as activating a hydroxyl group followed by substitution with sodium azide or the ring-opening of specific cyclic intermediates. researchgate.net The availability of compounds like 4-Azido-D-homoalanine hydrochloride simplifies this process for researchers by providing a ready-to-use "clickable" amino acid. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of 4-Azido-D-homoalanine hydrochloride

| Property | Value | Source |

|---|---|---|

| Synonym(s) | (R)-2-Amino-4-azidobutanoic acid hydrochloride, H-D-Aha-OH*HCl | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₄H₈N₄O₂ · HCl | sigmaaldrich.com |

| Molecular Weight | 180.59 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.com |

| Primary Application | Solution phase peptide synthesis, metabolic labeling | sigmaaldrich.com |

Fluorescent Labeling and Bioconjugation Strategies

Fluorescent labeling is a cornerstone technique for visualizing molecules in biological systems. For D-homoalanine, this can be achieved through two primary strategies: direct conjugation to a fluorophore or a two-step bioorthogonal approach.

Direct Labeling : This strategy involves synthesizing a derivative where a fluorophore is directly attached to the D-homoalanine molecule. These molecules are part of a class known as fluorescent D-amino acids (FDAAs). wikipedia.org The fluorophore is typically coupled to the amino acid's side chain to ensure that the core D-amino acid structure, which is recognized by bacterial enzymes, remains intact. wikipedia.org This allows the FDAA to be directly incorporated into bacterial peptidoglycan (PG), enabling the visualization of cell wall synthesis and growth in live bacteria. wikipedia.org While specific examples for D-homoalanine are less common than for D-alanine, the principle allows for the creation of custom probes. wikipedia.orgmedkoo.com

Two-Step Bioconjugation : This more versatile method leverages the azido-derivatized form of D-homoalanine described previously (Section 3.3.1). First, 4-Azido-D-homoalanine is metabolically incorporated into a target biomolecule. sigmaaldrich.comnih.gov In the second step, an alkyne-functionalized fluorophore is added, which selectively and covalently attaches to the azide handle via a click reaction. nih.gov This approach offers significant flexibility, as the same azido-labeled system can be conjugated with various alkyne probes (e.g., different colored fluorophores, affinity tags) without re-optimizing the initial metabolic labeling step. acs.orgnih.gov

Table 2: Comparison of Fluorescent Labeling Strategies for D-Homoalanine

| Strategy | Description | Advantages | Key Reagents |

|---|---|---|---|

| Direct Labeling | A fluorophore is pre-attached to the D-homoalanine side chain. | Single-step labeling process. | Fluorescent D-homoalanine derivative. |

| Two-Step Bioconjugation | Azido-D-homoalanine is incorporated, followed by a click reaction with a fluorescent alkyne. | High modularity; allows for different probes to be used. High specificity and efficiency of the click reaction. | 4-Azido-D-homoalanine HCl, alkyne-fluorophore. |

Stereochemical Fidelity and Potential for Epimerization under Reaction Conditions

The biological activity and utility of D-homoalanine are critically dependent on its stereochemistry. Maintaining the D-configuration (stereochemical fidelity) during chemical reactions is essential. Epimerization is the process by which one enantiomer of a chiral compound converts to the other (e.g., D-form to L-form), resulting in a mixture of isomers (racemization if a 1:1 mixture is formed).

For amino acids, the risk of epimerization is a significant concern during chemical synthesis and analysis, particularly under harsh reaction conditions. alexandraatleephillips.com While specific studies detailing the epimerization rates for D-homoalanine are not abundant, general principles of amino acid chemistry apply. The alpha-proton (the hydrogen on the carbon atom bearing the amino and carboxyl groups) is susceptible to removal under certain conditions, leading to a loss of stereochemical information.

Factors that can promote epimerization in amino acids include:

Extreme pH : Both strongly acidic and strongly basic conditions can facilitate the removal of the alpha-proton.

High Temperatures : Elevated temperatures, especially in combination with harsh pH, increase the rate of epimerization. This is a known issue during procedures like acid hydrolysis of peptides. alexandraatleephillips.com

Certain Derivatization Reagents : Some chemical modifications can inadvertently lead to racemization if the reaction mechanism involves intermediates that are not stereochemically stable. alexandraatleephillips.com

Therefore, when performing chemical derivatizations on D-homoalanine hydrochloride, it is crucial to employ mild reaction conditions to preserve its stereochemical integrity. The choice of reagents, solvents, temperature, and pH must be carefully considered to prevent unwanted epimerization, which could lead to ambiguous or incorrect results in subsequent biological assays or analytical measurements. pageplace.de

Table 3: Factors Influencing Stereochemical Fidelity of D-Homoalanine

| Factor | Condition Promoting Epimerization | Recommended Practice for Fidelity |

|---|---|---|

| pH | Strong acid or strong base | Use buffered systems near neutral pH where possible. |

| Temperature | Prolonged heating at high temperatures (>100°C) | Conduct reactions at room temperature or below if feasible. |

| Reaction Type | Harsh hydrolysis or aggressive derivatization | Employ mild, chemoselective ligation strategies (e.g., click chemistry). acs.org |

Applications of D Homoalanine Hydrochloride in Advanced Organic and Peptide Synthesis

D-Homoalanine Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of D-Homoalanine hydrochloride makes it an excellent starting material or intermediate in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. unipd.it Its defined stereocenter can be transferred through subsequent reaction steps to influence the stereochemical outcome of the final product. Enzymes such as D-amino acid transaminases (DAATs) have been effectively used for the asymmetric synthesis of various D-amino acids, including D-homoalanine, from their corresponding α-keto acids with high enantiomeric excess (ee > 99%). researchgate.netmdpi.com

The chiral pool approach, which utilizes readily available chiral molecules from nature, is a powerful strategy in the total synthesis of complex natural products. mdpi.com Non-canonical amino acids like D-Homoalanine are valuable additions to this pool, providing unique structural motifs not found in the 20 common proteinogenic amino acids. nih.govgoogle.com The incorporation of a D-amino acid into a synthetic route can establish a key stereocenter early in the process. For instance, the synthesis of dendrobate alkaloids has been achieved using D-alanine as the chiral pool reagent, where its stereocenter directs the formation of new chiral centers in the target molecule. mdpi.com Similarly, D-Homoalanine can serve as a chiral precursor for natural product synthesis, with its ethyl group offering different steric and electronic properties compared to the methyl group of D-alanine. While specific total syntheses explicitly starting from D-Homoalanine are specialized, the methodology for using D-amino acids as chiral templates is well-established. mdpi.comnih.gov The process often involves protecting the amine and carboxyl groups and then chemically modifying the side chain or using the backbone in fragment couplings to build the larger, complex architecture of the natural product. nih.gov

Chiral ligands are essential components of metal-based catalysts used in asymmetric reactions, such as hydrogenations and carbon-carbon bond-forming reactions. nobelprize.orgrsc.org Amino acids are excellent starting materials for ligand synthesis due to their inherent chirality. The development of modular, chiral ligands often involves coupling a chiral amino acid derivative to a chelating scaffold. core.ac.uk

D-Homoalanine can be used to synthesize novel chiral ligands. Its D-configuration and ethyl side chain contribute to a unique chiral environment around the metal center, which can influence the stereochemical course of a catalyzed reaction. For example, a common strategy involves converting the amino acid into a β-amino sulfonyl chloride, which can then be coupled with diamines to create a library of disulfonamide ligands. core.ac.uk The variation in the amino acid side chain (e.g., ethyl from D-Homoalanine) allows for the fine-tuning of the catalyst's activity and enantioselectivity.

| Reaction Type | Chiral Ligand Source | Metal | Achieved Enantiomeric Excess (ee) | Reference Concept |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Diphosphine Ligand (e.g., BINAP) | Rhodium (Rh), Ruthenium (Ru) | Up to 100% | General principle of using chiral phosphine (B1218219) ligands, for which amino acid-derived backbones can be used. nobelprize.org |

| Michael Addition | (S,S)-1,2-diphenylethylenediamine | Cobalt (Co) | Up to 98% | Illustrates the use of chiral diamine-metal complexes, a structural motif accessible from amino acids. rsc.org |

| Diethylzinc Addition to Aldehydes | Disulfonamide Ligand | Titanium (Ti) | High | Demonstrates the modular approach where various amino acids, including L-alanine, are used to build ligands. core.ac.uk |

In drug discovery, screening small molecule libraries is a primary method for identifying new therapeutic leads. nih.gov The structural diversity of these libraries is critical for success. D-Homoalanine serves as a valuable building block for creating "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. researchgate.net By incorporating D-Homoalanine into a library synthesis, chemists can introduce both a specific stereocenter and an ethyl group, systematically varying the three-dimensional shape and chemical properties of the resulting molecules. nih.gov This approach, often part of diversity-oriented synthesis (DOS), aims to generate compounds with novel and complex architectures that differ significantly from existing drugs. nih.gov The inclusion of D-amino acids is a key strategy, as the resulting scaffolds are unnatural and may interact with biological targets in novel ways. nih.govacs.org

Incorporation into Peptide and Peptidomimetic Architectures

The replacement of naturally occurring L-amino acids with their D-enantiomers is a powerful strategy in peptide chemistry. nih.gov This substitution can dramatically alter a peptide's structure, stability, and biological activity. D-Homoalanine is used in this context to design peptides and peptidomimetics with tailored properties. scienceopen.comresearchgate.net

The conformation of a peptide—its three-dimensional shape—is critical to its biological function. nih.gov Introducing a D-amino acid into an L-peptide sequence disrupts common secondary structures like the right-handed alpha-helix. mdpi.com However, it can also be used strategically to induce specific, stable conformations, such as β-turns. researchgate.netgla.ac.uk A D-amino acid at position i+1 or i+2 of a peptide sequence often promotes the formation of a β-turn, a structure that reverses the direction of the peptide backbone. researchgate.net

By placing D-Homoalanine at a specific position, peptide chemists can control the global fold of a peptide chain. researchgate.net This conformational constraint is crucial for designing peptidomimetics that can fit precisely into a receptor's binding pocket or mimic a specific protein loop. For example, replacing an L-amino acid with a D-amino acid can stabilize a β-hairpin structure, a key motif in many protein-protein interactions. researchgate.net The ethyl side chain of D-Homoalanine provides a distinct steric influence compared to the smaller D-Alanine or the achiral Glycine, allowing for nuanced control over the resulting conformation.

One of the major limitations of using natural peptides as drugs is their rapid degradation by proteases in the body. pnas.org These enzymes are highly specific for cleaving peptide bonds between L-amino acids. lifetein.com The incorporation of a D-amino acid, such as D-Homoalanine, renders the adjacent peptide bonds resistant to cleavage by most common proteases. mdpi.comlifetein.comnih.gov This is because the D-configuration does not fit into the chiral active site of the L-specific enzyme.

This enhanced stability significantly increases the half-life of the peptide in biological fluids like blood serum, making it a more viable drug candidate. researchgate.netpnas.org Studies have shown that even a single D-amino acid substitution, particularly at the ends of a peptide, can dramatically improve resistance to degradation. lifetein.com Peptides composed entirely of D-amino acids (the "mirror-image" peptide) are exceptionally stable against proteolysis. pnas.org

| Peptide System | Modification | Observation | Reference Concept |

|---|---|---|---|

| Glucagon-like peptide-1 (GLP-1) | Full L-peptide vs. full D-peptide analog | (L)-GLP-1 was completely degraded by Proteinase K in <1 hour, while ~80% of the (D)-GLP1 analog remained after 6 hours. | pnas.org |

| General Antimicrobial Peptides | Substitution of L-amino acids with D-amino acids | Greatly improved stability in serum. Substitutions at the N- and/or C-termini were particularly effective. | researchgate.net |

| MUC2 Peptide Epitopes | Addition of D-amino acids to N- and C-termini | Peptides with D-amino acids at both termini were almost completely resistant to degradation in human serum. | lifetein.com |

| Host Defense Peptides (HDPs) | Incorporation of D-amino acids | Significantly improved resistance to proteolytic enzymes and stability in serum. | mdpi.com |

Construction of D-Amino Acid Oligopeptides and Polypeptides

The incorporation of D-amino acids, such as D-homoalanine, into peptide chains is a key strategy for developing peptides with enhanced therapeutic potential. lifetein.com Peptides constructed exclusively from D-amino acids, often called "mirror-image" peptides, exhibit remarkable resistance to proteolytic degradation by enzymes that typically recognize and cleave L-amino acid peptide bonds. lifetein.comrsc.org This increased stability extends their biological half-life and bioavailability, making them more effective as drug candidates. rsc.org

The synthesis of these peptides can be achieved through various methods, including solid-phase peptide synthesis (SPPS), where amino acids are assembled in a stepwise fashion on a resin support. albany.edu The inclusion of non-canonical D-amino acids like D-homoalanine allows for precise control over the final peptide's structure and function, moving beyond the limitations of the 20 proteinogenic amino acids. nih.govmdpi.com This approach enables the development of peptides with unique conformations, such as the formation of left-handed α-helices, which are the mirror image of the right-handed helices found in L-amino acid proteins. rsc.org

Research has demonstrated that modifying the flanking regions of antibody epitopes with D-amino acids can yield synthetic antigens that retain their recognition properties while gaining strong resistance to enzymatic degradation. lifetein.com D-homoalanine can be utilized in this context to create novel D-oligopeptides and polypeptides for various applications, including the development of long-lasting pharmaceuticals and advanced biomaterials. chemimpex.comrsc.org

Contributions to Bioorthogonal Chemical Reactions

While D-homoalanine hydrochloride itself is not bioorthogonal, its structure can be modified to include chemically unique functional groups, transforming it into a powerful tool for bioorthogonal chemistry. rsc.orgfrontiersin.org Bioorthogonal reactions are chemical ligations that can occur in living systems without interfering with native biochemical processes. frontiersin.org Key to this application is the introduction of a "bioorthogonal handle," such as an azide (B81097) or an alkyne group, onto the D-homoalanine scaffold. nih.govgoogle.com

These modified D-homoalanine derivatives, for instance, 4-azido-D-homoalanine, can then participate in highly specific and efficient reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgmedchemexpress.com These "click chemistry" reactions allow for the precise attachment of reporter molecules, such as fluorophores or affinity tags, to the modified D-homoalanine after it has been incorporated into a biological macromolecule. researchgate.netjenabioscience.com This strategy provides a versatile platform for labeling and studying biomolecules in complex biological environments. acs.org

| Reaction Type | Reactants | Key Features | Common Use |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Requires a copper(I) catalyst; high reaction rate and specificity. acs.org | In vitro labeling, protein modification. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | Copper-free, avoiding cellular toxicity; rapid kinetics. acs.orgresearchgate.net | Live-cell imaging, in vivo labeling. medchemexpress.com |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., TCO, Norbornene) | Exceptionally fast reaction rates; highly bioorthogonal. rsc.orggoogle.com | Real-time imaging of fast biological processes. |

| Staudinger Ligation | Azide + Phosphine (with ester trap) | Forms a stable amide bond; one of the first bioorthogonal reactions developed. acs.org | Protein and peptide ligation. |

This table presents common bioorthogonal reactions where derivatives of D-homoalanine, such as azido-D-homoalanine, could be employed.

Metabolic Labeling Applications

Metabolic labeling is a powerful technique that leverages a cell's own enzymatic machinery to incorporate chemical reporters into macromolecules. oup.com Derivatives of D-homoalanine, functionalized with bioorthogonal groups, are particularly useful for labeling structures that contain D-amino acids, most notably the peptidoglycan (PG) cell wall of bacteria. nih.govnih.gov

The process involves introducing an unnatural D-amino acid analog, such as 3-azido-D-alanine or a corresponding D-homoalanine derivative, to the bacterial culture. nih.govbaseclick.eu Many bacterial species have enzymes in their PG synthesis pathway that are promiscuous enough to accept and incorporate these unnatural D-amino acids into their cell walls. nih.govacs.org Because D-amino acids and their metabolic pathways are generally absent in eukaryotic cells, this method allows for the highly selective labeling of bacteria, even within a host cell environment. nih.govacs.org

Once incorporated, the azide or alkyne handle on the D-homoalanine analog serves as a point of attachment for a fluorescent dye or biotin (B1667282) tag via a click chemistry reaction. medchemexpress.comjenabioscience.com This two-step approach enables the visualization and isolation of newly synthesized PG, providing valuable insights into bacterial growth and cell wall metabolism. oup.comuniversiteitleiden.nl For example, 4-Azido-L-homoalanine (L-AHA) is widely used as a methionine analog to monitor protein synthesis; a similar D-isomer could theoretically be used to probe D-amino acid-specific processes. jenabioscience.comjenabioscience.com

Probing Cellular Processes in in vitro Systems

By applying the principles of metabolic labeling with D-homoalanine derivatives, researchers can investigate a variety of fundamental cellular processes in in vitro models with high spatial and temporal resolution. nih.govacs.org The ability to specifically tag bacterial peptidoglycan allows for the detailed study of cell wall dynamics, including synthesis, remodeling, and division. nih.govresearchgate.net

Fluorescent D-amino acids (FDAAs), which are D-amino acids directly conjugated to a fluorophore, offer a one-step method for visualizing these processes. researchgate.netmedchemexpress.com For instance, the blue fluorescent D-amino acid HADA (HCC-Amino-D-alanine hydrochloride) is efficiently incorporated at sites of new PG synthesis, allowing for the direct visualization of bacterial growth and septum formation in live bacteria. medchemexpress.comselleck.co.jp A fluorescently labeled D-homoalanine could similarly be used to probe these activities.

These tools are instrumental in studying:

Bacterial Growth and Division: Identifying the specific zones of cell wall synthesis in different bacterial species. researchgate.net

Peptidoglycan Maturation: Tracking the fate of newly synthesized PG and understanding how it is integrated into the existing cell wall. nih.govuniversiteitleiden.nl

Host-Pathogen Interactions: Visualizing bacterial cell wall dynamics during infection of host cells in culture, without labeling the host cell components. nih.govacs.org

Mechanism of Action of Antibiotics: Observing how antibiotics that target cell wall synthesis disrupt PG production in real-time.

The use of D-amino acid analogs in in vitro systems has been crucial for understanding bacterial physiology, particularly for pathogens where knowledge of cell wall dynamics can reveal novel antibiotic targets. nih.govnih.gov

Precursor for Heterocyclic Compound Synthesis

The defined stereochemistry and functional groups of D-homoalanine hydrochloride make it a valuable chiral precursor for the synthesis of complex heterocyclic compounds. wikipedia.org Heterocycles are core structures in a vast number of pharmaceuticals and bioactive molecules. mdpi.comnih.gov Using an enantiomerically pure starting material like D-homoalanine allows for the creation of heterocyclic products with a specific three-dimensional arrangement, which is often critical for biological activity.

For example, amino acids are used as starting materials to build fused heterocyclic systems, such as quinazolinones, triazinoquinazolinones, and other related structures. mdpi.com The synthesis often involves condensation of the amino acid with another reagent, followed by intramolecular cyclization to form the ring system. mdpi.combeilstein-journals.org For instance, β-amino acids, which are structurally related to D-β-homoalanine, can be used to prepare perhydropyrimidin-4-ones, which are themselves versatile chiral building blocks. scielo.org.mx The synthesis of heterocyclic 1,4-dihydropyridylacetic acid derivatives has also been achieved starting from D-α-aminobenzylpenicillin, demonstrating the utility of D-amino acid scaffolds in creating complex molecules with potential antibacterial activity. cdnsciencepub.com

| Heterocyclic System | Amino Acid Precursor Type | General Synthetic Approach | Reference Example |

| Triazinoquinazolinones | α-Amino Acids | Condensation with an anthranilic acid derivative followed by cyclization. | Synthesis from various amino acids to create fused heterocyclic systems. mdpi.com |

| Perhydropyrimidin-4-ones | β-Amino Acids | Cyclization of an N-acyl-β-amino acid derivative with an aldehyde. | Prepared from β-alanine via a multi-step synthesis. scielo.org.mx |

| Fused β-Carbolines | Tryptophan (Heteroaromatic Amino Acid) | Pictet-Spengler reaction involving condensation with an aldehyde/ketone followed by ring closure. | Synthesis of β-carboline alkaloids from tryptophan. mdpi.com |

| 1,4-Dihydropyridylacetic Acids | D-α-Aminobenzylpenicillin | Condensation of the amino group with a suitable acid derivative. | Synthesis of derivatives of 6-aminopenicillanic acid. cdnsciencepub.com |

This table illustrates how various amino acids, including structural types related to D-homoalanine, serve as precursors for diverse heterocyclic scaffolds.

Role of D Homoalanine Hydrochloride in Biochemical Systems and Enzymology Research in Vitro Studies

Investigation of D-Homoalanine as a Substrate for Amino Acid-Utilizing Enzymes

In vitro studies have explored the capacity of D-homoalanine to serve as a substrate for several classes of enzymes that typically act on D-amino acids.

Substrate Specificity of D-Amino Acid Oxidases (DAAOs)

D-Amino Acid Oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids. frontiersin.orgnih.gov The substrate specificity of DAAOs is broad, encompassing aliphatic, aromatic, and polar α-D-amino acids, with the exception of acidic ones like D-aspartate and D-glutamate. frontiersin.orgnih.gov While specific kinetic data for D-homoalanine with various DAAOs is not extensively detailed in the provided results, the known broad substrate acceptance of these enzymes suggests that D-homoalanine, as a neutral, aliphatic D-amino acid, would likely be a substrate. For instance, DAAO from the yeast Rhodotorula gracilis (RgDAAO) shows activity on various neutral D-amino acids. nih.gov The substrate specificity of human DAAO (hDAAO) favors hydrophobic and bulky D-amino acids. nih.gov

Interactions with D-Amino Acid Transaminases

D-amino acid transaminases (DAATs) are enzymes that catalyze the transfer of an amino group from a D-amino acid to a keto acid. mdpi.com These enzymes are crucial for the synthesis of D-amino acids, which are essential components of the bacterial cell wall. mdpi.com

Studies have shown that D-homoalanine can be produced using a bi-enzymatic system. In one such system, L-methionine is first converted to 2-oxobutyrate, which is then aminated by a DAAT from a Bacillus species, using D-alanine as the amino donor, to yield D-homoalanine with a high conversion rate. mdpi.com Additionally, (R)-selective ω-transaminases have been utilized for the asymmetric synthesis of D-homoalanine from its corresponding α-keto acid, 2-oxobutyrate, demonstrating the utility of transaminases in its production. mdpi.com

The kinetic parameters of DAAT from Aminobacterium colombiense (AmicoTA) have been studied, showing its activity with D-alanine and α-ketoglutarate. mdpi.com Although specific data for D-homoalanine is not provided, the enzyme's ability to act on various D-amino acids suggests potential interaction. mdpi.com

Evaluation with Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptide natural products. nih.gov These enzymes are known to incorporate both proteinogenic and non-proteinogenic amino acids, including D-amino acids, into peptide chains. nih.govrsc.org The adenylation (A) domain of each NRPS module is responsible for recognizing and activating a specific amino acid. rsc.orgbiorxiv.org

The modular nature of NRPSs allows for the incorporation of a diverse range of building blocks. While direct studies evaluating D-homoalanine as a substrate for specific NRPS modules are not detailed in the provided results, the known promiscuity of A domains suggests that engineered or naturally occurring NRPSs could potentially utilize D-homoalanine. The incorporation of D-amino acids is a common feature in nonribosomal peptides, often facilitated by epimerization (E) domains that convert L-amino acids to their D-isomers. mdpi.comnih.gov

Studies on D-Homoalanine as an Enzyme Inhibitor or Modulator (In Vitro)

D-homoalanine and its analogs have been investigated as inhibitors or modulators of various enzymes, particularly those involved in essential bacterial pathways.

Mechanistic Studies of Enzyme-D-Homoalanine Interactions

The interaction of D-amino acid analogs with enzymes provides valuable information about their catalytic mechanisms. For example, studies on D-alanine transaminase (D-AT) with D-alanine reveal the formation of enzyme-substrate intermediates that can be monitored spectrophotometrically. jmb.or.kr The binding of D-alanine to D-AT from Bacillus sp. YM-1 has been structurally characterized, providing a basis for understanding how analogs might interact. actanaturae.ru While specific mechanistic studies focusing on D-homoalanine are not detailed, the principles derived from studies with similar D-amino acids are applicable.

Development of Inhibitors Targeting Bacterial Cell Wall Biosynthesis

The biosynthesis of the bacterial cell wall is a prime target for antibacterial drugs. oup.comcreative-biolabs.com A crucial component of the cell wall is peptidoglycan, which contains D-amino acids, including D-alanine. oup.comresearchgate.net Enzymes involved in the synthesis and incorporation of D-alanine are therefore attractive targets for inhibitors.

D-alanine ligase (Ddl), which catalyzes the formation of the D-alanyl-D-alanine dipeptide, is an essential enzyme in this pathway and a known target for antibiotics like D-cycloserine. nih.govacs.orgsigmaaldrich.com The development of inhibitors for D-alanine ligase has been an active area of research. Phosphinate and phosphonate (B1237965) dipeptide analogs, which mimic reaction intermediates, have been synthesized and evaluated as inhibitors of D-alanine ligases from Escherichia coli (DdlA and DdlB) and the vancomycin-resistant enzyme VanA. nih.gov While these studies did not specifically use D-homoalanine, they provide a framework for designing inhibitors based on D-amino acid structures.

Alanine racemase (Alr), which converts L-alanine to D-alanine, is another key enzyme in peptidoglycan synthesis and a target for inhibitors. tandfonline.com Various inhibitors of Alr have been reviewed, including D-cycloserine and β-chloro-D-alanine. tandfonline.com The development of inhibitors based on the structure of D-alanine and its analogs, such as D-homoalanine, could lead to new antibacterial agents.

Metabolism and Biotransformation of D-Amino Acid Analogues in Model Systems

The study of D-amino acid analogues like D-Homoalanine hydrochloride in biochemical systems provides valuable insights into microbial and enzymatic processes. These non-proteinogenic amino acids serve as probes to understand the specificity and mechanisms of enzymes involved in D-amino acid metabolism. Research in this area focuses on how microorganisms utilize these compounds and how isolated enzymes can transform them, offering potential for biotechnological applications.

Microbial Utilization and Degradation Pathways

The ability of microorganisms to utilize D-amino acids is crucial for their survival and for nutrient cycling in various environments. While detailed degradation pathways for D-Homoalanine are not as extensively documented as those for more common D-amino acids like D-alanine, the metabolic machinery for D-amino acid catabolism in certain bacteria provides a framework for its potential breakdown.

Key enzymes in bacteria for D-amino acid metabolism include D-amino acid dehydrogenases, D-amino acid oxidases, and D-amino acid transaminases (aminotransferases). asm.orgnih.govnih.govasm.org These enzymes often exhibit broad substrate specificity, allowing them to act on a variety of D-amino acid analogues.

Pseudomonas species are known for their metabolic versatility and possess enzymes capable of degrading various D-amino acids. For example, Pseudomonas aeruginosa contains a D-amino acid dehydrogenase (DadA) with broad substrate specificity, acting on most D-amino acids with the exception of D-glutamate and D-aspartate. asm.orgnih.govexpasy.org This enzyme is crucial for the utilization of D-alanine and other D-amino acids as carbon and nitrogen sources. asm.orgnih.gov Given its broad range, it is plausible that DadA could participate in the oxidative deamination of D-Homoalanine to its corresponding α-keto acid, 2-oxo-4-aminobutyrate.

Bacillus species are another group of bacteria well-studied for their D-amino acid metabolism. They are known to possess D-amino acid transaminases (DAATs) that play a significant role in the biosynthesis of D-glutamate for their cell walls, using D-alanine as the amino donor. asm.org These transaminases often have a broad substrate scope. asm.orgnih.govcreative-enzymes.com Research has shown that a DAAT from a thermophilic Bacillus species can catalyze transamination between various D-amino acids and α-keto acids. nih.gov In fact, a bi-enzymatic system using L-methionine γ-lyase and a DAAT from a Bacillus species has been successfully employed for the synthesis of D-Homoalanine, indicating that the transaminase can effectively recognize and process this analogue. mdpi.com This suggests that, in a degradative context, a similar transaminase could convert D-Homoalanine to 2-oxo-4-aminobutyrate by transferring its amino group to an α-keto acid acceptor.

The general microbial degradation pathways for D-amino acids that could potentially apply to D-Homoalanine are summarized below:

| Pathway | Enzyme Family | General Reaction | Potential Product of D-Homoalanine | Microbial Examples |

| Oxidative Deamination | D-Amino Acid Dehydrogenase / D-Amino Acid Oxidase | D-Amino Acid + Acceptor → α-Keto Acid + Reduced Acceptor + NH₃ | 2-Oxo-4-aminobutyrate | Pseudomonas aeruginosa, Rhodotorula gracilis, Trigonopsis variabilis |

| Transamination | D-Amino Acid Transaminase (DAAT) | D-Amino Acid + α-Keto Acid₁ ⇌ α-Keto Acid₂ + D-Amino Acid₂ | 2-Oxo-4-aminobutyrate | Bacillus species |

Enzymatic Conversion Studies in Isolated Biological Systems

In vitro studies using isolated enzymes are fundamental to understanding the specific biochemical transformations of D-Homoalanine hydrochloride. These studies allow for the detailed characterization of enzyme kinetics and substrate specificity without the complexities of a whole-cell system.

D-Amino Acid Transaminases (DAATs) from Bacillus species have been a primary focus of research. A D-amino acid aminotransferase from Bacillus sp. YM-1 has been purified and shown to catalyze transamination for various D-amino acids, although its specificity is noted to be narrower than that of the enzyme from Bacillus sphaericus. nih.gov More directly, a DAAT from a Bacillus species has been utilized in a bi-enzymatic system to produce D-Homoalanine from 2-oxobutyrate with D-alanine as the amino donor. mdpi.com The reaction achieved a conversion yield of 87.5%, demonstrating the enzyme's efficiency in handling D-Homoalanine's precursor and, by extension, its ability to bind D-Homoalanine itself. mdpi.com

ω-Transaminases have also been investigated for their activity on D-amino acid analogues. (R)-selective ω-transaminases from Aspergillus terreus and Aspergillus fumigatus have been shown to efficiently synthesize various D-amino acids, including D-Homoalanine, from their corresponding α-keto acids. mdpi.com These enzymes exhibited conversion yields ranging from 40-99% for a range of D-amino acids. mdpi.com

The table below summarizes key findings from enzymatic conversion studies involving D-Homoalanine or closely related processes.

| Enzyme | Source Organism | Study Type | Substrate(s) | Product(s) | Key Findings |

| D-Amino Acid Transaminase (DAAT) | Bacillus sp. | Synthesis | L-Methionine (precursor to 2-oxobutyrate) + D-Alanine | D-Homoalanine | Bi-enzymatic system achieved 87.5% conversion to D-Homoalanine. mdpi.com |

| (R)-selective ω-Transaminase | Aspergillus terreus / Aspergillus fumigatus | Synthesis | α-Keto acid of D-Homoalanine + (R)-α-methylbenzylamine | D-Homoalanine | High conversion yields (40-99%) for various D-amino acids, including D-Homoalanine. mdpi.com |

| D-Amino Acid Oxidase (DAAO) | Rhodotorula gracilis | Characterization | Various D-amino acids | Corresponding α-Keto acids | Known for high activity and broad substrate specificity, making it a candidate for D-Homoalanine oxidation. frontiersin.orgoup.com |

| D-Amino Acid Oxidase (DAAO) | Trigonopsis variabilis | Characterization | Various D-amino acids | Corresponding α-Keto acids | Induced by D-alanine and D-methionine; shows broad substrate specificity. uniprot.orgjmicrobiol.or.krcdnsciencepub.com |

Theoretical and Computational Investigations of D Homoalanine Hydrochloride

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like D-homoalanine hydrochloride. These computational approaches, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potentials, which are fundamental to understanding a molecule's chemical behavior. nih.govworldscientific.com

Studies on similar amino acid structures often employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-311G(d,p), to optimize molecular geometries and calculate various electronic properties. mdpi.com For instance, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. capes.gov.br

Natural Population Analysis (NPA) can be utilized to determine the charge distribution on individual atoms within the D-homoalanine hydrochloride molecule. mdpi.com This information is vital for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites susceptible to nucleophilic or electrophilic attack. mdpi.com The electrostatic potential maps visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions that guide molecular interactions.

Furthermore, quantum chemical calculations can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies. nih.gov By comparing these theoretical predictions with experimental data, the accuracy of the computational model can be validated, providing a reliable foundation for understanding the molecule's structure and reactivity at a quantum level. nih.govworldscientific.com

Table 1: Representative Quantum Chemical Descriptors

| Descriptor | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Mulliken Charges | Distribution of atomic charges within the molecule. | Predicts sites for electrostatic interactions. |

| Electrostatic Potential | 3D map of the electronic charge distribution. | Visualizes regions prone to electrophilic or nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape of D-homoalanine hydrochloride in various environments. biorxiv.org By simulating the atomic motions over time, MD can reveal the accessible conformations, their relative populations, and the transitions between them, offering a dynamic picture that complements static quantum chemical calculations. researchgate.netnih.gov

These simulations typically employ force fields, which are sets of parameters describing the potential energy of the system, to calculate the forces between atoms and propagate their motion. For amino acid-containing systems, force fields like CHARMM and AMBER are commonly used. acs.org Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique that can be used to overcome energy barriers and more effectively explore the rugged conformational energy landscape. biorxiv.org

The solvent environment plays a crucial role in determining conformational preferences. MD simulations can explicitly model solvent molecules, such as water, allowing for the study of hydration shells and their influence on the conformation of D-homoalanine hydrochloride. acs.org The analysis of radial distribution functions and hydrogen bonding patterns between the solute and solvent provides detailed insights into these interactions.

Table 2: Key Outputs from Molecular Dynamics Simulations for Conformational Analysis

| Analysis Type | Information Gained | Relevance to D-Homoalanine HCl |

| Ramachandran Plot | Distribution of backbone dihedral angles (φ, ψ). | Identifies preferred secondary structure elements (e.g., helices, sheets). |

| Rotamer Libraries | Preferred side-chain conformations. | Crucial for accurate protein modeling and design. nih.gov |

| Root Mean Square Deviation (RMSD) | Measures the average distance between atoms of superimposed structures. | Assesses conformational stability and fluctuations over time. biorxiv.org |

| Radius of Gyration (Rg) | Indicates the compactness of a structure. | Provides insights into the overall shape and folding of the molecule. biorxiv.org |

| Hydrogen Bond Analysis | Identifies intra- and intermolecular hydrogen bonds. | Key to understanding structural stability and interactions with the environment. |

In Silico Docking Studies with Enzyme Active Sites

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as D-homoalanine, when it binds to a target protein, typically an enzyme. bioinformation.net This method is instrumental in understanding the molecular basis of enzyme-ligand interactions and can guide the design of novel enzyme inhibitors or substrates. biomedpharmajournal.org

The process involves generating a multitude of possible binding poses of D-homoalanine within the active site of a target enzyme and then using a scoring function to rank these poses based on their predicted binding affinity. mdpi.com The three-dimensional structure of the target enzyme, often obtained from X-ray crystallography or homology modeling, is a prerequisite for docking studies. biorxiv.org

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between D-homoalanine and the amino acid residues lining the enzyme's active site. mdpi.com For example, studies on D-alanine-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis, have utilized docking to identify potential inhibitors. biorxiv.org Similarly, docking D-homoalanine into the active site of D-amino acid transaminases (DAATs) could provide insights into its potential as a substrate or inhibitor for these enzymes. mdpi.com

The results of docking studies are often visualized to provide a clear picture of the binding mode. These visualizations highlight the specific residues involved in the interaction and the geometry of the complex. mdpi.com The binding energy values obtained from the scoring functions provide a quantitative estimate of the binding affinity, which can be used to compare the binding of D-homoalanine to that of other ligands. mdpi.com

Table 3: Common Enzymes Targeted in Docking Studies of D-Amino Acid Analogs

| Enzyme | Function | Relevance for D-Homoalanine Docking |

| D-Alanine-D-Alanine Ligase (Ddl) | Catalyzes the formation of D-alanyl-D-alanine, a key component of peptidoglycan. biorxiv.orgpsu.edu | Investigating potential inhibition of bacterial cell wall synthesis. biorxiv.org |

| Alanine Racemase (Alr) | Interconverts L-alanine and D-alanine. nih.gov | Exploring allosteric or active site inhibition. nih.gov |

| D-Amino Acid Transaminase (DAAT) | Catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid. mdpi.com | Understanding substrate specificity and potential for biocatalytic synthesis. |

| D-Aminopeptidase (DAP) | Hydrolyzes the N-terminal D-amino acid from a peptide. rsc.org | Investigating the potential of D-homoalanine-containing peptides as substrates or inhibitors. |

Prediction of Reaction Pathways and Transition States in D-Homoalanine Synthesis

Computational chemistry offers powerful methods to predict the most likely reaction pathways for the synthesis of D-homoalanine and to characterize the high-energy transition states that govern the reaction rates. acs.org These theoretical investigations provide mechanistic insights that are often difficult to obtain through experimental means alone. nih.govacs.org

One common approach involves using quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods to map the potential energy surface (PES) of a reaction. rsc.orgacs.org By identifying the minimum energy pathways connecting reactants to products, researchers can elucidate the step-by-step mechanism of the synthesis. acs.org A key aspect of this is locating the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy barrier of the reaction. pnas.org

For example, the synthesis of D-homoalanine can be achieved through the amination of 2-oxobutyrate. researchgate.netmdpi.com Computational studies can model this reaction, catalyzed by a D-amino acid aminotransferase (DAAT), to understand the binding of the substrates, the formation of intermediates, and the energetics of the amino group transfer. mdpi.com QM/MM simulations are particularly well-suited for studying enzymatic reactions, as they can treat the reacting species with high-level quantum mechanics while the surrounding protein environment is modeled with more computationally efficient molecular mechanics. rsc.org

These computational studies can also compare the energy barriers for different potential synthetic routes, thereby predicting which pathway is more favorable. nih.gov For instance, the free energy profiles for competing synthesis pathways can be calculated to determine the most thermodynamically and kinetically feasible route. acs.org This predictive capability is invaluable for optimizing existing synthetic methods and for designing novel, more efficient enzymatic or chemical syntheses of D-homoalanine. nih.gov

Table 4: Key Computational Parameters in Reaction Pathway Prediction

| Parameter | Definition | Significance |

| Potential Energy Surface (PES) | A multidimensional surface that represents the energy of a system as a function of its geometry. | Provides a map of all possible reaction pathways. acs.org |

| Transition State (TS) | The highest energy point on the minimum energy path between reactants and products. | Determines the activation energy and rate of a reaction. nih.govpnas.org |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. rsc.org |

| Reaction Coordinate | A one-dimensional coordinate that represents the progress of a reaction. | Traces the minimum energy path from reactants to products through the transition state. |

| Free Energy Profile | The change in Gibbs free energy along the reaction coordinate. | Determines the spontaneity and rate of a reaction under specific conditions. nih.gov |

Chemoinformatic Analysis of D-Homoalanine-Derived Chemical Space

Chemoinformatics provides the tools to systematically explore and analyze the chemical space of molecules derived from D-homoalanine. psu.edu This field combines chemistry, computer science, and information science to organize, visualize, and analyze large collections of chemical compounds, aiding in the discovery of new molecules with desired properties. rsc.orgresearchgate.net

The concept of "chemical space" refers to the vast multidimensional space populated by all possible molecules. By starting with D-homoalanine as a core scaffold, a virtual library of derivatives can be generated by adding various functional groups or by incorporating it into larger peptide structures. Chemoinformatic methods can then be used to analyze the diversity and properties of this library. researchgate.net

A key aspect of this analysis is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can include physicochemical properties (e.g., molecular weight, lipophilicity), topological indices, and 3D descriptors. psu.edu Principal Component Analysis (PCA) is a common technique used to reduce the dimensionality of this descriptor space and visualize the distribution of compounds, allowing for an assessment of the diversity of the generated library. rsc.org

Similarity searching is another fundamental chemoinformatic tool. Using molecular fingerprints, such as MACCS keys or ECFP4, the similarity between D-homoalanine derivatives and known bioactive molecules can be calculated. rsc.orgpnas.org This can help to identify derivatives that are likely to share a similar biological activity. researchgate.net Furthermore, activity landscape modeling, which combines chemical similarity with biological activity data, can reveal structure-activity relationships (SAR) and identify "activity cliffs"—pairs of structurally similar molecules with a large difference in activity. rsc.org This analysis can provide valuable insights for the rational design of new D-homoalanine-based compounds.

Table 5: Chemoinformatic Tools and Their Applications

| Tool/Method | Description | Application for D-Homoalanine Derivatives |

| Virtual Library Generation | Computational creation of a large set of related molecules. | Exploring the chemical space around the D-homoalanine scaffold. |

| Molecular Descriptors | Numerical representations of molecular properties. | Quantifying properties like size, polarity, and shape for SAR analysis. psu.edu |

| Principal Component Analysis (PCA) | A statistical method to reduce the dimensionality of data. | Visualizing and assessing the diversity of the D-homoalanine derivative library. rsc.org |

| Molecular Fingerprints | Bit strings encoding structural features of a molecule. | Used for rapid similarity searching and clustering of compounds. rsc.org |

| Similarity Searching | Identifying molecules in a database that are similar to a query molecule. | Finding potential biological targets or similar bioactive compounds. researchgate.netpnas.org |

| Activity Landscape Modeling | Integrating chemical structure and biological activity data. | Identifying key structural features for desired biological activity. rsc.org |

Emerging Research Frontiers and Future Directions for D Homoalanine Hydrochloride

Potential in Novel Biomaterials and Bio-Inspired Systems

The integration of unnatural amino acids into material science is a rapidly expanding field, aiming to create novel materials with tailored functions. D-amino acids, including D-Homoalanine, are particularly valuable for enhancing the properties of peptide-based biomaterials, such as hydrogels and self-assembling nanostructures.

The primary advantage of incorporating D-amino acids into peptide sequences is the significant increase in their stability. lifetein.compeptide.com Peptides constructed from D-amino acids are highly resistant to degradation by proteases, the enzymes that typically break down proteins in biological systems. lifetein.comjpt.com This enhanced enzymatic stability prolongs the functional lifetime and biological half-life of the material, a critical attribute for applications like drug delivery vehicles and tissue engineering scaffolds. lifetein.comnih.gov The incorporation of D-β-Homoalanine hydrochloride has been noted for its potential in developing novel biomaterials and bioconjugates. chemimpex.com

Beyond stability, the chirality of the amino acid building blocks can have unexpected and beneficial effects on the material's structure and function. nih.gov The inclusion of D-amino acids can influence peptide conformation, self-assembly behavior, and the mechanical properties of the resulting biomaterials. nih.gov For instance, hydrogels formed from peptides containing β-homo amino acids are being explored for their use as scaffolds in tissue engineering and as vehicles for the controlled release of therapeutic agents or biological materials like cells. googleapis.comgoogle.com The unique structure of D-Homoalanine can be leveraged to fine-tune the molecular packing and intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern the formation of these ordered structures. researchgate.net This control over self-assembly allows for the rational design of bio-inspired materials, such as nanofibers and hydrogels, with specific mechanical stiffness, porosity, and biocompatibility. nih.govresearchgate.net

Table 1: Advantages of Incorporating D-Amino Acids in Biomaterials

| Feature | Description | Relevance to D-Homoalanine | Source(s) |

|---|---|---|---|

| Enhanced Stability | Peptides containing D-amino acids are resistant to degradation by common proteases. | Increases the in-vivo half-life of peptide-based materials, making them more durable for therapeutic and tissue engineering applications. | lifetein.compeptide.comjpt.com |

| Improved Bioavailability | Resistance to enzymatic breakdown can lead to more effective absorption and utilization in the body. | Beneficial for peptide-based therapeutics where maintaining structure and function is key. | lifetein.com |

| Structural Rigidity | The incorporation of D-amino acids can increase the structural rigidity of a peptide. | Can prevent the adoption of conformations susceptible to enzymatic attack and improve binding affinity to targets. | lifetein.com |

| Modulated Self-Assembly | Chirality influences how peptides interact to form larger structures like fibers and hydrogels. | Allows for the design of hydrogels and other nanostructures with specific, predictable properties for medical use. | nih.govgoogleapis.com |

| Unique Bioactivity | D-peptides can exhibit different biological activities compared to their L-counterparts. | Creates opportunities for developing novel bioactive motifs for applications like promoting cell adhesion or controlling stem cell differentiation. | lifetein.comnih.gov |

Integration into Advanced Synthetic Biology Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems. The ability to produce and incorporate non-natural amino acids like D-Homoalanine is a cornerstone of this field, expanding the chemical diversity available to biological systems beyond the canonical 20 amino acids.

A key application is the use of D-Homoalanine as a chiral building block in the synthesis of pharmaceuticals. researchgate.netmdpi.com Its structure is a component of important drugs, highlighting the demand for efficient and sustainable production methods. Traditional chemical synthesis routes are often complex and not environmentally friendly. mdpi.com In response, synthetic biology offers powerful solutions through metabolic engineering and biocatalysis. Researchers have successfully engineered microorganisms like Corynebacterium glutamicum for the direct fermentative production of D-amino acids from renewable feedstocks like glucose. nih.gov

One notable synthetic biology strategy is the development of multi-enzyme biocatalytic cascades. These artificial metabolic pathways, constructed in vitro or in whole cells, can convert cheap, readily available starting materials into high-value products. For example, a two-step enzymatic cascade has been designed to synthesize D-Homoalanine from L-methionine. researchgate.netmdpi.com The process first uses L-methionine γ-lyase to convert L-methionine into 2-oxobutyrate, which is then aminated by a D-amino acid aminotransferase (DAAT) to yield D-Homoalanine. mdpi.com This demonstrates the power of combining enzymes from different organisms to create a novel, efficient production route. researchgate.net Such enzymatic methods are central to creating an "artificial metabolism" for generating valuable D-amino acids. researchgate.net

Exploration of Unconventional Reactivity Patterns and Synthetic Challenges

The production of enantiomerically pure D-Homoalanine presents significant synthetic challenges, which has spurred the exploration of both chemical and biological solutions. Traditional chemical synthesis methods, while capable of producing the desired molecular structure, often struggle with controlling stereochemistry, leading to mixtures of isomers that are difficult and costly to separate. colab.ws

Biocatalytic synthesis, using enzymes like transaminases, offers a green and highly selective alternative. mdpi.comasm.org However, this approach has its own set of challenges. The development of these enzymatic processes requires overcoming issues such as:

Enzyme Specificity and Efficiency: Not all enzymes are active toward non-natural substrates. For instance, some D-amino acid aminotransferases (DAATs) or dehydrogenases may have low activity for the precursor of D-Homoalanine, 2-oxobutyrate. mdpi.com Much research is focused on discovering new enzymes or engineering existing ones to improve their catalytic efficiency and substrate scope. asm.org

Product Inhibition: The accumulation of the product (D-Homoalanine) or by-products can inhibit the enzyme, slowing or stopping the reaction and limiting the final yield. mdpi.com

Despite these hurdles, significant progress has been made. For example, the bi-enzymatic conversion of L-methionine to D-Homoalanine using whole-cell catalysts has been demonstrated with promising results.

Table 2: Performance of a Bi-enzymatic System for D-Homoalanine Synthesis

| Parameter | Value | Description | Source(s) |

|---|---|---|---|

| Starting Material | L-Methionine | A cheap and readily available natural amino acid. | mdpi.com |

| Key Enzymes | L-methionine γ-lyase; D-amino acid aminotransferase (DAAT) | A two-step cascade converting L-methionine to 2-oxobutyrate, then to D-Homoalanine. | mdpi.com |

| Conversion Yield | 87.5% | The percentage of the intermediate (2-oxobutyrate) successfully converted to D-Homoalanine. | mdpi.com |

| Enantiomeric Excess (ee) | 90% | A measure of the stereochemical purity, indicating that the product is 90% D-enantiomer over the L-enantiomer. | mdpi.com |

Development of Advanced Methodologies for D-Homoalanine Incorporation into Complex Biological Molecules

Beyond its synthesis, a major frontier of research is the development of methods to incorporate D-Homoalanine and other non-canonical amino acids (ncAAs) into complex biological molecules like proteins and peptidoglycan. These methodologies provide powerful tools for probing biological systems and engineering novel functions.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing D-Homoalanine HCl with high enantiomeric purity, and how are critical intermediates characterized?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, methyl ester intermediates (CAS RN 85774-09-0) are hydrolyzed under controlled acidic conditions . Characterization requires chiral HPLC coupled with mass spectrometry (LC-MS) to confirm enantiomeric excess (>95% purity) and structural integrity. NMR (¹H/¹³C) and elemental analysis validate molecular composition (C₅H₁₁NO₂·HCl, MW 153.60) .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds. Pair with HPLC to detect degradation products (e.g., racemization or HCl loss). Store lyophilized samples at -20°C in inert atmospheres to minimize hygroscopicity-induced instability .

Q. What analytical techniques are essential for distinguishing this compound from its L-enantiomer in biological matrices?

- Methodological Answer : Use circular dichroism (CD) spectroscopy to differentiate enantiomers. Validate with chiral stationary phase GC-MS or capillary electrophoresis. Cross-reference retention times against certified standards (e.g., Lipomed’s DEA-compliant reference materials) .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its interactions with enzymatic targets (e.g., aminotransferases)?

- Methodological Answer : Perform molecular docking simulations (AutoDock Vina) to predict binding affinities. Validate experimentally via enzyme inhibition assays (e.g., IC₅₀ determination) under physiological pH. Compare kinetic parameters (Km, Vmax) between D- and L-forms to quantify stereoselectivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across cell-based vs. in vivo models?

- Methodological Answer : Systematically evaluate variables:

- Cell models : Use isogenic cell lines to control for genetic variability.

- Dosage : Apply pharmacokinetic modeling to align in vitro IC₅₀ with plasma concentrations in vivo.

- Metabolite profiling : Use LC-MS/MS to identify species-specific metabolites that may alter activity .

Q. How can researchers design experiments to probe the role of this compound in modulating neurotransmitter synthesis pathways?

- Methodological Answer :

- Isotopic labeling : Incorporate ¹³C-labeled this compound in neuronal cultures; track incorporation into GABA/glutamate via NMR.

- Knockout models : Use CRISPR-Cas9 to silence target enzymes (e.g., glutamate decarboxylase) and assess rescue effects.

- Electrophysiology : Measure postsynaptic potentials in hippocampal slices to quantify functional impacts .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Data Presentation and Reproducibility

Q. How should contradictory spectral data (e.g., NMR shifts) be addressed in publications?

- Methodological Answer :

- Reproducibility checks : Re-run spectra under standardized conditions (solvent, temperature, concentration).

- Supplementary materials : Include raw data files (FID for NMR) and processing parameters (apodization, baseline correction).

- Peer validation : Collaborate with independent labs to verify anomalous results .

Q. What criteria determine whether synthetic byproducts require reporting in publications?

- Methodological Answer : Byproducts exceeding 0.1% abundance (via HPLC/GC-MS) must be identified and quantified. For novel impurities, provide structural elucidation data (HRMS, 2D NMR). Exclude trace solvents/artifacts unless biologically relevant .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.